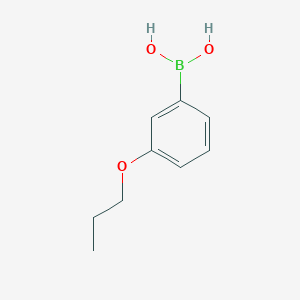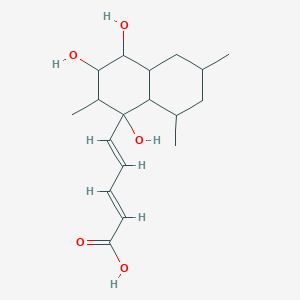
Hynapene A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hynapene A is a natural product that was first discovered in the roots of Hypecoum erectum in 1999. It is a complex molecule with a unique structure that has attracted the attention of researchers in various fields. Hynapene A has shown promising results in various scientific research applications due to its potent biological activity.
Aplicaciones Científicas De Investigación
Anticoccidial Properties
Hynapenes, including Hynapene A, are notable for their anticoccidial properties. A study by Tabata, Tomoda, Iwai, and Ōmura (1993) focused on the structures of Hynapenes A, B, and C, identifying them as novel anticoccidial agents produced by Penicillium sp. Their research determined that Hynapenes have significant effects in inhibiting the growth of Eimeria tenella, a parasite causing coccidiosis, in an in vitro assay using BHK-21 cells as a host. This discovery opens avenues for the application of Hynapene A in addressing coccidiosis, a significant concern in poultry farming and veterinary medicine (Tabata et al., 1993).
In another study, the same team of researchers elaborated on the production, isolation, and physico-chemical and biological properties of Hynapenes A, B, and C. They isolated these compounds from the fermentation broth of Penicillium sp. FO-1611, demonstrating their effectiveness as anticoccidial compounds, thus reinforcing their potential use in controlling coccidiosis (Tabata et al., 1993).
Propiedades
Número CAS |
155111-89-0 |
|---|---|
Nombre del producto |
Hynapene A |
Fórmula molecular |
C18H28O5 |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
(2E,4E)-5-(1,3,4-trihydroxy-2,6,8-trimethyl-3,4,4a,5,6,7,8,8a-octahydro-2H-naphthalen-1-yl)penta-2,4-dienoic acid |
InChI |
InChI=1S/C18H28O5/c1-10-8-11(2)15-13(9-10)17(22)16(21)12(3)18(15,23)7-5-4-6-14(19)20/h4-7,10-13,15-17,21-23H,8-9H2,1-3H3,(H,19,20)/b6-4+,7-5+ |
Clave InChI |
NAXMPIYZDKZMMN-YDFGWWAZSA-N |
SMILES isomérico |
CC1CC(C2C(C1)C(C(C(C2(/C=C/C=C/C(=O)O)O)C)O)O)C |
SMILES |
CC1CC(C2C(C1)C(C(C(C2(C=CC=CC(=O)O)O)C)O)O)C |
SMILES canónico |
CC1CC(C2C(C1)C(C(C(C2(C=CC=CC(=O)O)O)C)O)O)C |
Sinónimos |
5-(1,3,4-trihydroxy-2,6,8-trimethyldecalin)-2,4-pentadienoic acid hynapene A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[Fluoro(dimethyl)silyl]propan-1-amine](/img/structure/B124722.png)
![2-[(2-Phenoxyacetyl)carbamothioylamino]benzoic acid](/img/structure/B124724.png)
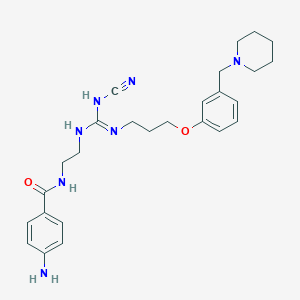
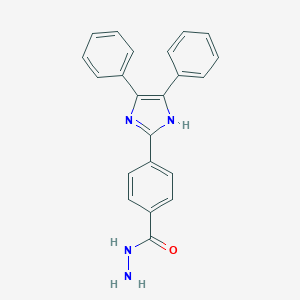
![4-Isopropylbicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B124736.png)
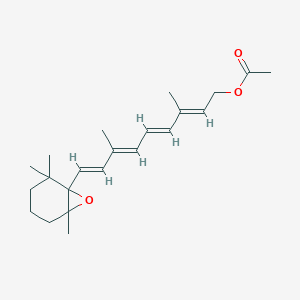
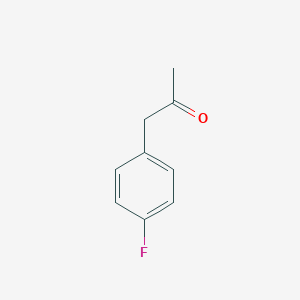
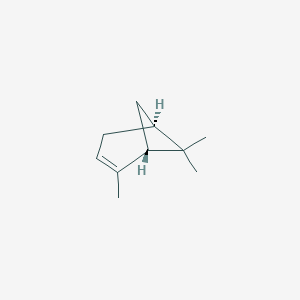
![4-[3-(4-Methylphenyl)-5-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B124745.png)
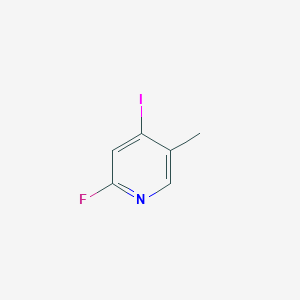
![2-Hydroxy-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid](/img/structure/B124747.png)
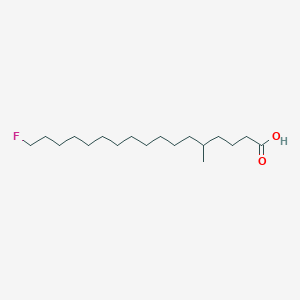
![[(1S,3S)-2,2-Dimethyl-3-carboxycyclobutyl]acetic acid](/img/structure/B124750.png)
